7-(Cyclopropylmethyl)-2-(quinolin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-(Cyclopropylmethyl)-2-(quinolin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound that features a spirocyclic structure. Compounds with spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional shapes, which can enhance binding interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethyl)-2-(quinolin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one likely involves multiple steps, including the formation of the spirocyclic core and the introduction of the cyclopropylmethyl and quinolin-2-ylmethyl groups. Typical synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic core through intramolecular cyclization.
Alkylation Reactions: Introduction of the cyclopropylmethyl group via alkylation.
Quinoline Derivatization: Attachment of the quinolin-2-ylmethyl group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopropylmethyl)-2-(quinolin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one may undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
7-(Cyclopropylmethyl)-2-(quinolin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(Cyclopropylmethyl)-2-(quinolin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Quinoline Derivatives: Compounds containing the quinoline moiety.
Cyclopropylmethyl Compounds: Molecules with the cyclopropylmethyl group.
Uniqueness
7-(Cyclopropylmethyl)-2-(quinolin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
7-(cyclopropylmethyl)-2-(quinolin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-21-22(10-3-12-25(21)14-17-6-7-17)11-13-24(16-22)15-19-9-8-18-4-1-2-5-20(18)23-19/h1-2,4-5,8-9,17H,3,6-7,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUKYOYHXKFYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=NC4=CC=CC=C4C=C3)C(=O)N(C1)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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